9-Cyclopropyl-3,9-dihydro-6h-purin-6-one
Overview
Description
9-Cyclopropyl-3,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C8H8N4O It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a purine derivative, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of phase transfer catalysis (PTC) and other advanced techniques can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in various biochemical pathways. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Hypoxanthine: A naturally occurring purine derivative with similar structure and properties.
Guanine: Another purine derivative that plays a crucial role in DNA and RNA structure.
Adenine: A purine base found in nucleic acids, with similar chemical behavior.
Uniqueness: 9-Cyclopropyl-3,9-dihydro-6H-purin-6-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
9-cyclopropyl-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)12(4-11-6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCZAXSIWVHDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289400 | |
Record name | 9-cyclopropyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-32-3 | |
Record name | NSC60640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-cyclopropyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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